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Compound of Interest

Compound Name: IACS-10759

Cat. No.: B1191776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of IACS-
10759, a potent and selective inhibitor of mitochondrial Complex I, in combination with other

targeted cancer therapies. The following sections detail the scientific rationale, experimental

protocols, and key quantitative data for combining IACS-10759 with agents targeting distinct

cancer vulnerabilities.

Introduction to IACS-10759
IACS-10759 is an orally bioavailable small molecule that specifically inhibits Complex I of the

electron transport chain, thereby disrupting oxidative phosphorylation (OXPHOS), a key

metabolic pathway for ATP production in mitochondria.[1][2] Certain cancer cells exhibit a

strong dependence on OXPHOS for their survival and proliferation, making IACS-10759 a

promising therapeutic agent.[2] However, as with many targeted therapies, intrinsic and

acquired resistance can limit its efficacy as a monotherapy. Combination strategies that

simultaneously target complementary survival pathways are therefore a critical area of

investigation.
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Acute Myeloid Leukemia (AML) cells are often dependent on OXPHOS for survival.[2] While

IACS-10759 can effectively target this metabolic vulnerability, some AML cells may develop

resistance. Venetoclax, a BCL-2 inhibitor, promotes apoptosis and has shown significant

efficacy in AML. Preclinical studies have demonstrated that the combination of IACS-10759
and venetoclax results in synergistic induction of apoptosis in AML cells.[3] The proposed

mechanism involves IACS-10759 creating a vulnerable mitochondrial state that sensitizes the

cells to venetoclax-induced cytochrome c release and subsequent cell death.[3]

Quantitative Data Summary:

Cell Line Drug Combination Effect Reference

MV4-11 (AML)
IACS-10759 +

Venetoclax

Synergistic induction

of apoptosis (CI < 1)
[3]

MOLM-13 (AML)
IACS-10759 +

Venetoclax

Synergistic induction

of apoptosis (CI < 1)
[3]

THP-1 (AML)
IACS-10759 +

Venetoclax

Synergistic induction

of apoptosis (CI < 1)
[3]

U937 (AML)
IACS-10759 +

Venetoclax

Synergistic induction

of apoptosis (CI < 1)
[3]

Table 1: In vitro synergy of IACS-10759 and Venetoclax in AML cell lines.
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Animal Model Treatment Group Outcome Reference

MV4-11 Xenograft Vehicle
Median survival ~35

days
[3][4]

IACS-10759 (7.5

mg/kg, oral, daily)

Significantly

prolonged survival
[3][4]

Venetoclax (25 mg/kg,

oral, daily)

Significantly

prolonged survival
[3][4]

IACS-10759 +

Venetoclax

Further enhanced

survival compared to

single agents

[3][4]

Table 2: In vivo efficacy of IACS-10759 and Venetoclax combination in an AML xenograft

model.

Experimental Protocols:

In Vitro Synergy Assessment:

Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media

supplemented with fetal bovine serum.

Drug Treatment: Treat cells with a matrix of concentrations of IACS-10759 and venetoclax,

both alone and in combination, for 24 to 48 hours.

Apoptosis Analysis: Stain cells with Annexin V-FITC and propidium iodide (PI) and analyze

by flow cytometry to determine the percentage of apoptotic cells.

Synergy Calculation: Calculate the Combination Index (CI) using software like CompuSyn,

where CI < 1 indicates synergy.[3]

In Vivo Xenograft Study:

Animal Model: Utilize immunodeficient mice (e.g., NSGS).
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Cell Inoculation: Inject AML cells (e.g., 1 x 10^6 MV4-11 cells) intravenously into the tail vein

of the mice.[3][4]

Treatment: After allowing for engraftment (e.g., 3 days), randomize mice into treatment

groups: Vehicle control, IACS-10759 (e.g., 7.5 mg/kg), venetoclax (e.g., 25 mg/kg), and the

combination of both drugs. Administer drugs daily via oral gavage.[3][4]

Monitoring: Monitor mouse body weight daily and observe for signs of toxicity.[4]

Efficacy Endpoint: Monitor overall survival, with euthanasia performed at a defined endpoint

(e.g., development of leukemia symptoms).[3][4]

Signaling Pathway and Experimental Workflow Diagrams:
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IACS-10759 Action

Mitochondrial Complex I OXPHOSdrives ATP Productionleads toIACS-10759 inhibits

In Vivo AML Xenograft Workflow
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MAPK Pathway and OXPHOS in Melanoma

BRAF Mutation
MAPK Pathway Activation Cell Proliferation

MAPK Inhibitors inhibit

Resistance

Increased OXPHOS Cell Survival
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Targeting BCR-ABL and OXPHOS in CML

BCR-ABL Downstream Signaling Leukemic Cell Proliferation
Imatinib inhibits

Reactivation of OXPHOS
leads to

IACS-10759 inhibits

Hypothetical In Vitro CML Synergy Workflow

Culture CML Cells

Treat with Imatinib +/- IACS-10759

Assess Cell Viability

Calculate Synergy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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